1-(3-Indolyl(methylthio)methylene)pyrrolidinium iodide is a complex organic compound characterized by its unique structure and potential applications in medicinal chemistry. This compound is known for its incorporation of an indole moiety, which is often associated with various biological activities, including anticancer properties. The compound's International Chemical Identifier (InChI) is IUBLTMLHKZCPDU-UHFFFAOYSA-N, and its molecular formula is C14H17N2S.I, with a CAS registration number of 54921-50-5 .
The synthesis of 1-(3-Indolyl(methylthio)methylene)pyrrolidinium iodide can be approached through several methods, commonly involving the reaction of indole derivatives with appropriate electrophiles. A notable method includes:
The exact conditions, such as temperature, solvent choice, and reaction time, can significantly influence the yield and purity of the final product. Techniques such as high-performance liquid chromatography may be employed for purification .
The molecular structure of 1-(3-Indolyl(methylthio)methylene)pyrrolidinium iodide features a pyrrolidinium ring connected to an indole unit via a methylene bridge. The compound's structural representation can be expressed using SMILES notation: [I-].[N+]1(CCCC1)=C(SC)c2c[nH]c3c2cccc3
. The presence of sulfur in the methylthio group adds to the compound's unique electronic properties .
The compound can participate in various chemical reactions due to its functional groups:
These reactions highlight the versatility of 1-(3-Indolyl(methylthio)methylene)pyrrolidinium iodide in synthetic organic chemistry .
The mechanism of action for 1-(3-Indolyl(methylthio)methylene)pyrrolidinium iodide is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors. The indole structure is known for its role in modulating various biological pathways, potentially leading to effects such as:
Research into similar compounds has shown that they can activate apoptotic pathways or inhibit cell proliferation .
Data on melting points or boiling points specific to this compound might require experimental determination as they are not widely documented in literature .
1-(3-Indolyl(methylthio)methylene)pyrrolidinium iodide has potential applications in:
The unique combination of indole and pyrrolidinium motifs makes this compound a valuable candidate for further exploration in medicinal chemistry .
CAS No.: 525-82-6
CAS No.: 24622-61-5
CAS No.: 65207-12-7
CAS No.:
CAS No.: 7803-60-3
CAS No.: